molecular formula C14H18FNO5 B043930 N-Boc-3-Fluoro-L-tyrosine CAS No. 125218-33-9

N-Boc-3-Fluoro-L-tyrosine

Cat. No.: B043930
CAS No.: 125218-33-9
M. Wt: 299.29 g/mol
InChI Key: PIDYYTCMUSVKTJ-JTQLQIEISA-N
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Description

N-Boc-3-Fluoro-L-tyrosine is a derivative of the amino acid tyrosine, where the hydrogen atom at the para position of the phenolic ring is replaced by a fluorine atom. The compound is protected by a tert-butoxycarbonyl (Boc) group at the amino terminus. This modification enhances the compound’s stability and makes it useful in various synthetic and research applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3-Fluoro-L-tyrosine typically begins with commercially available N-Boc-L-tyrosine. The fluorination of the aromatic ring is achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Boc-3-Fluoro-L-tyrosine is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Uniqueness: N-Boc-3

Biological Activity

N-Boc-3-Fluoro-L-Tyrosine is a fluorinated derivative of the amino acid tyrosine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a fluorine atom at the 3-position of the aromatic ring. This compound plays a significant role in biochemical research and pharmaceutical applications due to its unique properties. This article explores its biological activity, mechanisms of action, and potential applications.

  • Molecular Formula : C₁₄H₁₈FNO₅
  • Molecular Weight : Approximately 299.29 g/mol
  • Structure : The compound features a fluorine atom replacing a hydrogen atom on the phenolic ring, which alters its reactivity and interaction with biological systems.

This compound primarily interacts with various biomolecules, influencing enzyme activity and protein interactions. Notably, it targets superoxide dismutase (Mn), a critical enzyme involved in cellular oxidative stress responses. The introduction of fluorine can enhance the metabolic stability and bioavailability of compounds compared to their non-fluorinated counterparts.

Enzyme Interactions

This compound has been shown to act as a substrate in protein biosynthesis, effectively replacing natural tyrosine in proteins. This substitution can influence the protein's structure and function, impacting cellular processes such as signaling pathways and gene expression. For instance, studies indicate that it may alter the activity of enzymes like superoxide dismutase, thereby affecting cellular metabolism and oxidative stress responses.

Cellular Effects

The compound's incorporation into peptides allows researchers to probe protein-protein interactions and enzyme-substrate dynamics. By strategically placing this compound within peptide sequences, scientists can study binding affinities and catalytic efficiencies, providing insights into enzyme mechanisms and potential inhibitor design.

Case Study: Enzyme Activity Modulation

In one study, this compound was incorporated into peptide chains to evaluate its effect on superoxide dismutase activity. The results indicated that fluorination at the 3-position significantly influenced enzyme kinetics, suggesting that this modification could be used to design more effective enzyme inhibitors.

Stability and Degradation Studies

Research has also focused on the stability of this compound in biological systems. Investigations revealed that the compound remains stable under physiological conditions, which is crucial for its potential therapeutic applications. Understanding its degradation pathways is essential for predicting its behavior in vivo .

Applications in Scientific Research

This compound serves multiple roles in scientific research:

  • Peptide Synthesis : It is widely used as a building block in solid-phase peptide synthesis (SPPS), allowing for the creation of fluorinated peptides with tailored properties.
  • Pharmaceutical Development : The compound's ability to enhance drug stability makes it a candidate for developing new pharmaceuticals with improved efficacy.
  • Molecular Imaging : Its fluorine content allows for applications in positron emission tomography (PET), facilitating non-invasive imaging techniques in clinical settings.

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsUnique Features
N-Boc-3-Chloro-D-TyrosineChlorine atom at the 3-positionSimilar reactivity but different biological effects
N-Boc-L-TyrosineNo fluorine substitutionRepresents the natural form without modifications
2-Fluoro-L-TyrosineFluorine at the 2-positionDifferent regioselectivity impacting biological activity
3-Fluoro-L-TyrosineFluorine at the 3-positionUsed in similar applications but differs in chirality

This comparative analysis highlights how this compound stands out due to its specific fluorination pattern and protective Boc group, enhancing its utility in synthetic chemistry and biological studies while providing distinct reactivity profiles compared to similar compounds .

Properties

IUPAC Name

(2S)-3-(3-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDYYTCMUSVKTJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620969
Record name N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125218-33-9
Record name N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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